molecular formula C10H10BrClN2O2 B6216674 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2742653-50-3

3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No. B6216674
CAS RN: 2742653-50-3
M. Wt: 305.6
InChI Key:
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Description

3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride (3-BIPAP HCl) is a drug-like compound of the imidazopyridine family, which has been studied for its potential therapeutic value. 3-BIPAP HCl is an attractive agent for medicinal chemistry research due to its structural similarity to other imidazopyridine compounds, as well as its ability to interact with a range of proteins and enzymes. This article will provide an overview of 3-BIPAP HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Scientific Research Applications

3-BIPAP HCl has been studied for its potential therapeutic value in various scientific research applications. The compound has been tested in vitro for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been studied for its potential to modulate the activity of proteins, such as the serotonin transporter. In addition, 3-BIPAP HCl has been evaluated for its ability to act as an agonist for the serotonin 5-HT2A receptor.

Mechanism of Action

The mechanism of action of 3-BIPAP HCl is not yet fully understood. However, the compound is thought to interact with a range of proteins and enzymes, including cytochrome P450 enzymes, the serotonin transporter, and the serotonin 5-HT2A receptor. By interacting with these proteins and enzymes, 3-BIPAP HCl is thought to modulate their activity, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BIPAP HCl are not yet fully understood. However, the compound has been shown to modulate the activity of proteins and enzymes, such as cytochrome P450 enzymes, the serotonin transporter, and the serotonin 5-HT2A receptor. These effects may result in changes in neurotransmitter levels, as well as changes in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

3-BIPAP HCl is a useful tool for laboratory experiments due to its ability to interact with a range of proteins and enzymes. The compound is relatively easy to synthesize, and is stable at room temperature. However, it is important to note that 3-BIPAP HCl is a potent compound, and should be handled with caution.

Future Directions

There are numerous possible future directions for the study of 3-BIPAP HCl. These include further research into the compound’s mechanism of action, as well as its potential therapeutic value. Additionally, further research into the compound’s biochemical and physiological effects may yield useful insights into its potential applications. Finally, further studies into the compound’s interactions with proteins and enzymes may provide further insight into its potential therapeutic value.

Synthesis Methods

3-BIPAP HCl is synthesized via a condensation reaction between 8-bromoimidazo[1,2-a]pyridine and propanoic acid. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out at temperatures between 80 and 120°C. The reaction yields 3-BIPAP HCl as a white crystalline powder.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves the synthesis of 8-bromoimidazo[1,2-a]pyridine, followed by its reaction with 3-bromopropanoic acid to form the final product.", "Starting Materials": [ "2-aminopyridine", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "acetic acid", "bromine", "sodium hydroxide", "3-bromopropanoic acid", "sodium bicarbonate", "ethanol", "hydrochloric acid" ], "Reaction": [ "2-aminopyridine is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then reacted with copper(I) bromide in acetic acid to form 8-bromoimidazo[1,2-a]pyridine.", "8-bromoimidazo[1,2-a]pyridine is then reacted with 3-bromopropanoic acid in the presence of sodium hydroxide to form the final product, 3-{8-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid.", "The final product is then converted to its hydrochloride salt by reacting it with hydrochloric acid in the presence of sodium bicarbonate and ethanol." ] }

CAS RN

2742653-50-3

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

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